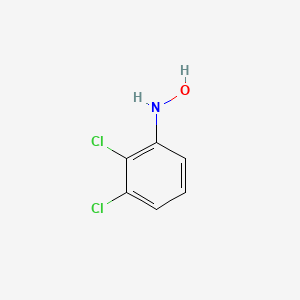

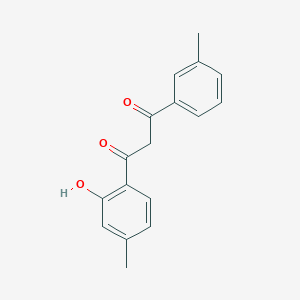

(E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid

Vue d'ensemble

Description

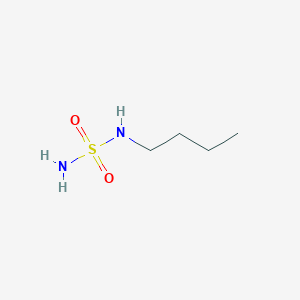

The compound “(E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid” is a complex organic molecule. It contains functional groups such as a thiazole ring, an amino group, a carboxylic acid group, and an alpha-beta unsaturated ketone .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, amino group, carboxylic acid group, and alpha-beta unsaturated ketone would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the amino group might participate in reactions involving nucleophilic substitution, while the alpha-beta unsaturated ketone could undergo addition reactions .Applications De Recherche Scientifique

Antiviral Drug Development

Specific Scientific Field

Medicinal chemistry and virology

Summary

(E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid has shown promise as a potential inhibitor of the SARS-CoV-2 papain-like protease (PL pro). PL pro is a crucial enzyme for viral replication, making it an attractive target for drug development against COVID-19. Researchers have designed this compound de novo using generative neural networks.

Experimental Procedures

- Retrosynthesis Study : The compound’s feasibility for synthesis using cost-effective starting materials was demonstrated .

Results

Further studies are needed to evaluate PL pro -50’s efficacy in treating COVID-19 infections.

Cancer Imaging

Specific Scientific Field

Nuclear medicine and oncology

Summary

Radiolabeled small molecules are used for imaging cancers and central nervous system (CNS) disorders. (E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid derivatives could potentially serve as radiolabeled protein kinase inhibitors for cancer imaging.

Design Considerations

Researchers focus on structural diversity, considering biological results and specificity for protein kinases involved in cancer pathways .

Hypoxia-Inducible Factor (HIF) Inhibition

Specific Scientific Field

Biochemistry and cancer research

Summary

(E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid fragments may inhibit HIF, a transcription factor involved in tumor growth and angiogenesis. Targeting HIF can potentially suppress cancer progression.

Experimental Approaches

Outcomes

The compound could be a valuable lead for developing HIF inhibitors in cancer therapy .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(E)-4-oxo-4-(1,3-thiazol-2-ylamino)but-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S/c10-5(1-2-6(11)12)9-7-8-3-4-13-7/h1-4H,(H,11,12)(H,8,9,10)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHHOCIQPDUBSP-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=N1)NC(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3-Bromophenyl)-1H-pyrazol-3-YL]-5-methylphenol](/img/structure/B3060474.png)

![methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate](/img/structure/B3060475.png)

![2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/no-structure.png)